Aspochalasin K
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H39NO5 |
|---|---|
Molecular Weight |
433.6 g/mol |
IUPAC Name |
(1S,9E,11S,14S,15R,16S)-4,6-dihydroxy-5-methoxy-9,13,14-trimethyl-16-(2-methylpropyl)-17-azatricyclo[9.7.0.01,15]octadeca-9,12-diene-2,18-dione |
InChI |
InChI=1S/C25H39NO5/c1-13(2)9-18-22-16(5)15(4)11-17-10-14(3)7-8-19(27)23(31-6)20(28)12-21(29)25(17,22)24(30)26-18/h10-11,13,16-20,22-23,27-28H,7-9,12H2,1-6H3,(H,26,30)/b14-10+/t16-,17+,18+,19?,20?,22+,23?,25-/m1/s1 |
InChI Key |
VDFBOYQHOXIVOC-ZVMWUMDVSA-N |
Isomeric SMILES |
C[C@H]1[C@H]2[C@@H](NC(=O)[C@@]23[C@@H](/C=C(/CCC(C(C(CC3=O)O)OC)O)\C)C=C1C)CC(C)C |
Canonical SMILES |
CC1C2C(NC(=O)C23C(C=C(CCC(C(C(CC3=O)O)OC)O)C)C=C1C)CC(C)C |
Synonyms |
aspochalasin K |
Origin of Product |
United States |
Biosynthesis and Biogenesis of Aspochalasin K
Originating Fungal Species and Environmental Niches
Aspochalasin K is a natural product synthesized by fungi, primarily belonging to the genus Aspergillus. These fungi occupy diverse environmental niches, from terrestrial plant rhizospheres to marine ecosystems.
This compound was first identified, along with aspochalasins I and J, from Aspergillus flavipes. acs.orgnih.gov This particular fungal strain was isolated from the rhizosphere—the soil region directly influenced by root secretions—of the plant Ericameria laricifolia in the Sonoran Desert. acs.orgnih.govacs.org The genus Aspergillus is ubiquitous and known for its ability to thrive in a wide range of environments, including soil, decaying vegetation, and as endophytes within plants. researchgate.netnio.res.in
While the initial discovery of this compound was from a terrestrial source, other Aspergillus species capable of producing various aspochalasins have been isolated from diverse, often unique, habitats. Marine-derived fungi, in particular, are a rich source of aspochalasins. iomcworld.commdpi.com Strains have been found in marine sediments, living as symbionts in the gut of marine isopods like Ligia oceanica, and as endophytes in marine organisms such as sponges and algae. mdpi.comrsc.org For instance, a fungal-bacterial symbiont involving Aspergillus spelaeus derived from the sea snail Mauritia arabica was found to produce this compound. jto.ac.cn Another endophytic Aspergillus sp. (FT1307) isolated from the leaves of a Hawaiian Heliotropium plant was also shown to produce related aspochalasin compounds. nih.govmdpi.com
Table 1: Selected Fungal Sources of this compound and Related Compounds
| Fungal Species | Associated Habitat | Produced Aspochalasins |
|---|---|---|
| Aspergillus flavipes | Rhizosphere of Ericameria laricifolia (Sonoran Desert) | Aspochalasin I, J, K, C, D, E, TMC-169 acs.orgnih.govresearchgate.net |
| Aspergillus spelaeus | Symbiont with Sphingomonas echinoides from Mauritia arabica | Aspochalasin E, H, I, K jto.ac.cn |
| Aspergillus sp. Z-4 | Gut of marine isopod Ligia oceanica | Aspochalasin V, W mdpi.com |
| Aspergillus flavipes CNL-338 | Marine-derived | Multiple aspochalasins (e.g., Aspochalasin D, M) iomcworld.com |
| Aspergillus sp. FT1307 | Endophyte from Hawaiian Heliotropium sp. | A new cyclic aspochalasin (Aspochalasin H1) nih.govmdpi.com |
| Aspergillus clavatus NRRL 1 | Unknown (Culture Collection) | Cytochalasin E, K nih.govnih.gov |
The production of this compound and other related metabolites is highly dependent on the cultivation methods used. Scientists employ various fermentation strategies, from small-scale laboratory cultures to large-scale bioreactors, and optimize conditions to enhance yield and discover new compounds.
The "One Strain, Many Compounds" (OSMAC) approach is a fundamental strategy in natural product discovery. nih.govresearchgate.net It is based on the principle that a single microbial strain possesses the genetic potential to produce a variety of secondary metabolites, but many of the responsible biosynthetic gene clusters remain unexpressed or "silent" under standard laboratory conditions. nih.govresearchgate.netnih.gov By systematically altering culture parameters—such as media composition (carbon and nitrogen sources), pH, temperature, aeration, and co-cultivation with other microbes—these silent pathways can be activated, leading to the production of novel or higher quantities of desired compounds. nih.govnih.gov
For example, the OSMAC strategy has been successfully applied to fungi that produce cytochalasans. In one study, changing the nitrogen sources in the culture medium of the marine-derived fungus Spicaria elegans led to the production of five new aspochalasins (M–Q). nih.govnih.gov Similarly, co-culturing a marine-derived strain of Aspergillus flavipes with an actinomycete, Streptomyces sp., induced the production of a series of cytochalasans by the fungus, likely as a competitive response. tandfonline.com
The initial isolation of this compound was achieved through small-scale solid-state fermentation, where the Aspergillus flavipes fungus was grown on potato dextrose agar (B569324) (PDA) for 28 days. acs.org Small-scale fermentations, both on solid media (e.g., rice) and in liquid broths (e.g., Potato Dextrose Broth, PDB), are commonly used for initial screening, strain identification, and preliminary analysis of metabolic profiles. nih.govacs.org
When larger quantities of a compound are needed for detailed structural elucidation or biological testing, large-scale fermentation is necessary. nih.govmdpi.com This can involve using large flasks or industrial bioreactors to cultivate the fungus under controlled conditions. For instance, to isolate a new aspochalasin from the endophytic fungus Aspergillus sp. FT1307, researchers performed a large-scale fermentation using 65 one-liter flasks. mdpi.com While a specific large-scale protocol for this compound is not detailed in the initial reports, the methodologies are well-established for the broader class of fungal metabolites. A procedure for producing a related compound from Aspergillus terreus at a scale yielding 700 mg/L has been developed, showcasing the feasibility of scaling up production. nio.res.in
Microbial Fermentation Strategies for Aspochalasin Production
Optimization of Culture Conditions (e.g., OSMAC approach)
Genetic Basis of Aspochalasin Biosynthesis
The ability of Aspergillus species to produce aspochalasins is encoded in their DNA within specific sets of genes known as biosynthetic gene clusters (BGCs).
The biosynthesis of aspochalasins, like other cytochalasans, follows a hybrid pathway involving a polyketide synthase (PKS) and a nonribosomal peptide synthetase (NRPS). iomcworld.com These two large, multi-domain enzymes work together as a single megasynthase (PKS-NRPS) to construct the core chemical scaffold of the molecule. iomcworld.comnih.gov The PKS module builds a polyketide chain from simple acyl-CoA units (like malonyl-CoA), and the NRPS module incorporates an amino acid. iomcworld.com For aspochalasins, the characteristic feature is the incorporation of L-leucine by the NRPS module. iomcworld.com
Several BGCs responsible for cytochalasan and aspochalasin production have been identified and characterized.
ccs Cluster: In Aspergillus clavatus, a BGC named ccs was identified for the production of cytochalasin E and K. nih.govnih.gov Deletion of the core PKS-NRPS gene, ccsA, eliminated the production of these compounds, confirming the cluster's function. nih.govnih.gov This cluster, approximately 30 kb in size, also contains genes for tailoring enzymes, such as monooxygenases, that modify the initial scaffold to produce the final products. nih.govsecondarymetabolites.org
ffs Cluster: A 36,705-base-pair BGC, named ffs, was identified in the marine-derived Aspergillus flavipes strain CNL-338. iomcworld.com This cluster is responsible for producing a range of aspochalasins. The core ffsA gene encodes the PKS-NRPS enzyme that iteratively adds malonyl-CoA units and then incorporates L-leucine. iomcworld.com
flas Cluster: In another strain, Aspergillus flavipes 507, a BGC named flas was found to be responsible for synthesizing the aspochalasin monomer that is used to build more complex meroaspochalasin dimers. researchgate.netresearchgate.net This cluster contains the essential PKS-NRPS gene (flasA) along with genes for a trans-enoyl reductase (flasB), a hydrolase (flasC), and a Diels-Alderase (flasD), which are crucial for forming the final cytochalasan skeleton. researchgate.netresearchgate.net
The identification of these gene clusters provides a genetic blueprint for understanding how this compound and related compounds are made and offers opportunities for genetic engineering to improve production or create novel derivatives. nih.gov
Table 2: Characterized Biosynthetic Gene Clusters for Aspochalasins/Cytochalasans
| Gene Cluster | Producing Organism | Key Genes | Known Products |
|---|---|---|---|
| ccs | Aspergillus clavatus NRRL 1 | ccsA (PKS-NRPS), ccsR (regulator) | Cytochalasin E, Cytochalasin K nih.govnih.govsecondarymetabolites.org |
| ffs | Aspergillus flavipes CNL-338 (marine-derived) | ffsA (PKS-NRPS) | Aspochalasin D, M, TMC-169, and others iomcworld.com |
| flas | Aspergillus flavipes 507 | flasA (PKS-NRPS), flasB-D (tailoring enzymes) | Aspochalasin B (monomer for meroaspochalasins) researchgate.netresearchgate.net |
Elucidation of Polyketide Synthase-Nonribosomal Peptide Synthetase (PKS-NRPS) Hybrid Pathways
The foundation of this compound, like other aspochalasins, is constructed by a sophisticated enzymatic machinery known as a Polyketide Synthase-Nonribosomal Peptide Synthetase (PKS-NRPS) hybrid system. iomcworld.comrsc.org These megaenzymes are modular assembly lines that combine building blocks from both polyketide and peptide metabolism. rsc.orgrsc.org
The biosynthesis of aspochalasins is initiated by a PKS module which iteratively adds malonyl-CoA units to form a polyketide chain. iomcworld.com Following this, an NRPS module incorporates an amino acid, which in the case of aspochalasins is L-leucine. iomcworld.comrsc.org This distinguishes them from other cytochalasans that may incorporate different amino acids like tryptophan, phenylalanine, or alanine. iomcworld.com
Gene cluster analysis has been instrumental in identifying the specific genes responsible for aspochalasan biosynthesis. For instance, studies on Aspergillus flavipes have identified biosynthetic gene clusters (BGCs), such as the flas cluster, which contains the core PKS-NRPS gene (flasA). researchgate.net Deletion of the central PKS-NRPS gene in related fungi has been shown to abolish the production of cytochalasans, confirming the crucial role of this hybrid enzyme. nih.gov The identification of these gene clusters provides a genetic blueprint for understanding and potentially manipulating the production of these complex molecules. nih.gov
Enzymatic and Non-Enzymatic Transformations in the Aspochalasin Biosynthetic Pathway
Following the initial assembly of the polyketide-amino acid backbone by the PKS-NRPS, a series of enzymatic and non-enzymatic transformations are required to sculpt the final aspochalasin structure. These modifications include oxidations, cyclizations, and rearrangements that create the characteristic ring systems and functional groups. chemrxiv.org
Role of Key Biosynthetic Enzymes (e.g., FAD-dependent oxidases like FlasF, BBE-like oxidases like AspoA)
A variety of enzymes play critical roles in the late-stage modifications of the aspochalasan scaffold. Among the most significant are flavin adenine (B156593) dinucleotide (FAD)-dependent oxidases and berberine (B55584) bridge enzyme (BBE)-like oxidases. researchgate.netacs.org
FAD-dependent oxidases , such as FlasF , are crucial for generating the diversity of aspochalasin monomers. researchgate.netresearchgate.net In vivo and in vitro studies have demonstrated that FlasF, found in the flas gene cluster of Aspergillus flavipes, catalyzes a key oxidation step. researchgate.net Specifically, it is proposed to oxidize the C18 hydroxyl group of a precursor like aspochalasin D to form other aspochalasin variants. researchgate.net
BBE-like oxidases , such as AspoA , also from Aspergillus flavipes, play a fascinating and unusual role in the aspochalasin pathway. acs.orgresearchgate.net While classical BBE-like oxidases typically catalyze dehydrogenation reactions, AspoA acts as a pathway switch. researchgate.netnih.gov It catalyzes a protonation-driven double bond isomerization, converting one aspochalasin intermediate to another (e.g., aspochalasin P). researchgate.netresearchgate.net This isomerization is significant as it can prevent non-enzymatic side reactions and channel the biosynthetic flux towards specific monomeric aspochalasins. rsc.org Site-directed mutagenesis studies have identified key amino acid residues, such as Glu538 in AspoA, that are essential for this catalytic activity. researchgate.netnih.gov
The table below summarizes the key enzymes and their functions in the aspochalasan biosynthetic pathway.
| Enzyme Name | Enzyme Class | Gene Cluster | Organism | Proposed Function | Citation |
| FlasF | FAD-dependent oxidase | flas | Aspergillus flavipes | Catalyzes the oxidation of the C18 hydroxyl group of aspochalasin D. | researchgate.net |
| AspoA | BBE-like oxidase | aspo | Aspergillus flavipes | Catalyzes a protonation-driven double bond isomerization, acting as a pathway switch. | acs.orgresearchgate.netnih.gov |
Proposed Chemical Mechanisms in Aspochalasin Ring Formation and Functionalization
The formation of the intricate ring systems of aspochalasins involves a series of proposed chemical mechanisms, including intramolecular Diels-Alder reactions. chemrxiv.orgresearchgate.net Following the creation of the macrocyclic ring, further functionalization occurs.
One of the key proposed non-enzymatic transformations is the acid-catalyzed cyclization of precursors like aspochalasin D to form more complex structures. nih.gov For instance, the formation of aspergillin PZ is hypothesized to occur via a transannular attack of a nucleophilic alkene onto an activated enone in the aspochalasin D backbone. nih.gov
The isomerization catalyzed by AspoA is proposed to proceed through a protonation-driven mechanism. nih.gov The enzyme utilizes a key glutamic acid residue (Glu538) to protonate the C21 carbonyl group of an aspochalasin intermediate. researchgate.netnih.gov This initiates a shift of the double bond within the macrocycle, leading to the formation of a different aspochalasin isomer. researchgate.net This enzymatic control prevents the spontaneous and often undesirable reactions that can occur with the reactive γ-keto-α,β-unsaturated moiety present in some aspochalasin intermediates under acidic conditions. nih.gov The interplay between these controlled enzymatic steps and spontaneous chemical reactions highlights the sophisticated strategy employed by fungi to generate structural diversity. chemrxiv.org
Structural Elucidation and Advanced Characterization Methodologies for Aspochalasin K
Spectroscopic and Spectrometric Methods for Structure Elucidation
The foundational step in characterizing a natural product like Aspochalasin K involves determining its molecular framework and chemical formula. This is achieved primarily through nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HR-MS), supplemented by infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopy to identify functional groups and chromophores.
NMR spectroscopy is the most powerful tool for determining the de novo structure of organic molecules. The process involves a suite of 1D and 2D NMR experiments.
1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information on the number and environment of protons, including their chemical shifts, integrations, and coupling constants which reveal adjacent protons. The ¹³C NMR spectrum, often acquired with Distortionless Enhancement by Polarization Transfer (DEPT), reveals the number of different carbon environments, classifying them as methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), or quaternary carbons. nih.govmdpi.com For the aspochalasin family, these initial spectra reveal characteristic signals for methyl groups, olefinic protons, and oxygenated methines that define the core structure. nih.govmdpi.com
2D NMR: Two-dimensional NMR experiments are crucial for assembling the molecular fragments identified in 1D spectra.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks, allowing for the connection of adjacent protons and the tracing of carbon chains within the molecule. nih.gov
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached, providing definitive C-H bond assignments. nih.govmdpi.com
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is indispensable for connecting molecular fragments across quaternary carbons and heteroatoms, piecing together the entire carbon skeleton. nih.govmdpi.com
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments detect through-space correlations between protons that are physically close to each other, which is critical for determining the relative stereochemistry of the molecule. For instance, NOESY correlations can establish the relative configurations within the perhydroisoindol-1-one moiety common to all cytochalasans. semanticscholar.org
The combined interpretation of these NMR datasets allows for the unambiguous assignment of all proton and carbon signals and the establishment of the planar structure of aspochalasins. researchgate.netmdpi.com
Illustrative NMR Data for the Aspochalasin Skeleton The following table provides ¹H and ¹³C NMR data for Aspochalasin A2, a closely related analogue, to illustrate typical chemical shifts for the aspochalasin framework. Specific data for this compound was not available in the consulted sources. nih.gov
| Position | δC (ppm) | δH (ppm, J in Hz) |
| 1 | 172.4 | - |
| 3 | 54.8 | 3.84 (d, 11.3) |
| 4 | 46.4 | 2.59 (m) |
| 5 | 39.8 | 2.89 (m) |
| 6 | 123.8 | 5.35 (br s) |
| 7 | 134.5 | - |
| 8 | 52.8 | 3.16 (d, 10.3) |
| 9 | 62.8 | 3.97 (d, 6.3) |
| 10 | 41.5 | 1.83 (m) |
| 11 | 22.1 | 1.18 (d, 7.1) |
| 12 | 15.8 | 1.76 (s) |
| 13 | 123.5 | 5.68 (d, 11.4) |
| 14 | 138.2 | - |
| 15 | 40.8 | 2.14 (m), 2.27 (m) |
| 16 | 75.1 | 4.42 (m) |
| 17 | 49.3 | 2.04 (m), 2.28 (m) |
| 18 | 208.9 | - |
| 19 | 49.6 | 2.32 (m), 3.02 (m) |
| 20 | 29.8 | 2.44 (m), 2.62 (m) |
| 21 | 171.9 | - |
| 22 | 25.1 | 2.15 (m) |
| 23 | 21.3 | 0.95 (d, 6.4) |
| 24 | 23.3 | 0.92 (d, 6.4) |
High-resolution mass spectrometry (HR-MS), typically using electrospray ionization (ESI), is employed to determine the elemental composition of a molecule with high accuracy. nih.gov By measuring the mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺) to four or more decimal places, a unique molecular formula can be calculated. mdpi.comsemanticscholar.orgacdlabs.com This information is fundamental and complements the NMR data by providing the exact count of carbons, hydrogens, nitrogens, and oxygens, which is necessary to confirm the proposed structure. semanticscholar.orgacdlabs.com
While less detailed than NMR, IR and UV-Vis spectroscopy provide rapid and valuable information about specific molecular features.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by molecular bonds, causing vibrations. researchgate.net This technique is excellent for identifying key functional groups. In aspochalasins, IR spectra typically show characteristic absorption bands for hydroxyl (-OH) groups, amide carbonyls (C=O), and ketone or ester carbonyls. mdpi.com
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of UV and visible light, which corresponds to electronic transitions within the molecule. It is used to identify the presence of chromophores, which are conjugated systems of double bonds. For aspochalasins, UV-Vis spectra help to confirm the presence of the conjugated diene systems within the macrocyclic ring. mdpi.com
High-Resolution Mass Spectrometry (HR-MS) Techniques (e.g., ESI-MS)
Determination of Absolute and Relative Stereochemical Configurations
After establishing the planar structure, the next critical step is to determine the three-dimensional arrangement of atoms, known as the stereochemistry. This includes both the relative configuration (the orientation of stereocenters relative to each other) and the absolute configuration (the actual R/S assignment at each chiral center).
Experimental chiroptical methods are essential for assigning the absolute configuration of chiral molecules.
Modified Mosher's Method: This chemical derivatization technique is used to determine the absolute configuration of specific chiral centers, particularly those bearing hydroxyl or amine groups. nih.gov The chiral alcohol is esterified with both (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA). By analyzing the differences in the ¹H NMR chemical shifts (Δδ = δS - δR) of the protons near the newly formed ester, the absolute configuration of the alcohol can be assigned. nih.gov This method has been successfully applied to determine the configuration of stereocenters in the macrocyclic ring of various aspochalasins. researchgate.netnih.gov
Electronic Circular Dichroism (ECD): ECD spectroscopy is a powerful, non-destructive technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. mdpi.com The resulting spectrum, with its characteristic positive and negative Cotton effects, serves as a unique fingerprint of the molecule's absolute configuration. mdpi.com The experimental ECD spectrum is typically compared with computationally predicted spectra to make a definitive assignment.
To confidently assign the absolute configuration from ECD data, computational methods are employed. Time-dependent density functional theory (TDDFT) is a quantum mechanical approach used to calculate the theoretical ECD spectrum for a proposed stereoisomer. mdpi.com Researchers generate the predicted ECD spectra for all possible stereoisomers of the molecule. The absolute configuration is then assigned by matching the experimentally measured ECD spectrum with the calculated spectrum that shows the best agreement in terms of shape and sign of the Cotton effects. mdpi.com This combination of experimental ECD and TDDFT calculations provides a robust method for determining the absolute stereochemistry of complex molecules like this compound.
Biological Activities and Molecular Mechanisms of Aspochalasin K
Modulation of Cellular Processes and Cytoskeletal Dynamics
The most prominent and frequently reported biological effects of the cytochalasan family, to which Aspochalasin K belongs, are related to their interaction with the actin cytoskeleton. researchgate.net These interactions can lead to a cascade of effects on cellular structure and function.
Cytochalasans are well-documented inhibitors of actin polymerization. researchgate.netebi.ac.uknih.gov They are known to bind to actin filaments, which can block the polymerization and elongation processes. ebi.ac.uk This interference with the actin cytoskeleton affects the dynamic network that is crucial for numerous motility-associated cellular functions. researchgate.netnih.gov Studies on the broader aspochalasin group confirm that they block actin polymerization in a manner similar to other cytochalasans. iomcworld.com However, specific research detailing the direct inhibitory activity and mechanism of this compound on F-actin polymerization and its quantitative effects on network disruption are not extensively documented in the available scientific literature.
As a direct consequence of actin cytoskeleton disruption, cytochalasans are known to impact several critical cellular processes. The capping of the actin cytoskeleton affects normal cell functions including cell adhesion, motility, and signaling. iomcworld.com Inhibition of the contractile ring, which is composed of actin filaments, during cell division can lead to the disruption of cytokinesis. nih.govsemanticscholar.org This has been observed as the appearance of large, multi-nucleated cells following treatment with some cytochalasans. nih.gov While these effects are characteristic of the compound class, specific studies focusing solely on the impact of this compound on cell adhesion, motility, and the process of cytokinesis have not been specifically detailed.
Certain members of the cytochalasan family have been shown to interfere with glucose transport proteins. researchgate.netmdpi.com For example, cytochalasin B is a known inhibitor of glucose transport across the cell membrane. ebi.ac.uk This activity represents a biological function separate from the canonical actin-related mechanisms. At present, specific research demonstrating or quantifying the interference of this compound with glucose transport systems has not been reported in the available literature.
The regulation of intracellular calcium (Ca²⁺) influx is another biological activity attributed to the cytochalasan class of compounds. researchgate.netmdpi.com However, specific investigations into the role of this compound in the modulation of intracellular calcium homeostasis are not present in the current body of scientific literature.
Interference with Glucose Transport Systems
Spectrum of Biological Activities
Aspochalasins exhibit a range of biological effects, including cytotoxic and antimicrobial activities. iomcworld.comnih.gov The potency and spectrum of these activities often vary significantly between different structural analogues. iomcworld.com
Several compounds within the aspochalasin family have demonstrated antibacterial properties, primarily against Gram-positive bacteria. iomcworld.commdpi.com Structure-activity relationship studies suggest that specific chemical moieties are crucial for this effect. For instance, evidence indicates that a hydroxyl group at the C-18 position on the macrocycle can be important for antibacterial activity. iomcworld.com this compound is structurally distinct in this regard, possessing a methoxy (B1213986) group at the C-18 position. iomcworld.com
While various aspochalasins have been screened for antibacterial efficacy, specific data detailing the Minimum Inhibitory Concentration (MIC) of this compound against a panel of bacteria are not documented in the reviewed scientific literature. Therefore, a data table of its specific antibacterial activity cannot be provided.
Antifungal Activities (as general cytochalasans)
The cytochalasan class of fungal metabolites is known to possess a spectrum of biological activities, including antifungal properties. rsc.org These compounds are part of the arsenal (B13267) that fungi use to compete in their ecological niches. rsc.org However, the specific activity can vary significantly between different analogues. In the case of this compound isolated from the fungus Trichoderma gamsii, it was reported to exhibit no antifungal activity in the assays conducted. rsc.org This finding highlights the high degree of specificity in the structure-activity relationships within the cytochalasan family, where even minor structural changes can lead to different biological profiles. iomcworld.com
Antiviral Activities (as general cytochalasans)
The cytochalasan family of compounds has been a subject of investigation for potential antiviral applications. iomcworld.comrsc.org Research into this class has revealed that some members can inhibit viral processes. For instance, certain cytochalasans have demonstrated inhibitory effects against the human immunodeficiency virus (HIV) protease or other pathways related to HIV. iomcworld.comresearchgate.net While the broader class shows promise, specific antiviral screening results for this compound are not extensively documented in the current scientific literature. The potential for antiviral activity is generally attributed to the core cytochalasan scaffold, making it a continued area of interest for drug discovery. iomcworld.com
Anticancer and Cytotoxic Activities
This compound has been identified as a cytotoxic agent through studies on secondary metabolites from the fungus Aspergillus flavipes. researchgate.netacgpubs.org It was isolated alongside other related compounds, such as Aspochalasin I and Aspochalasin J. researchgate.net The cytotoxic potential of these compounds was evaluated against a panel of human cancer cell lines.
The research indicated that this compound, along with its co-isolated analogues, exhibited weak to moderate cytotoxic activity against the tested cell lines, which included NCI-H460 (lung cancer), MCF-7 (breast cancer), and SF-268 (central nervous system cancer). researchgate.net It was noted that these compounds did not show significant selectivity for any particular cell line in the panel. researchgate.net The cytotoxic effects of aspochalasins are a well-documented characteristic of the broader class, with many members showing activity against various tumor cell lines. nih.gov The potency of these effects is highly dependent on the specific chemical structure, where minor substitutions on the macrocyclic ring can dramatically alter the compound's cytotoxicity. iomcworld.com For example, the related aspochalasin TMC-169 has been reported to have remarkable cytotoxic effects. iomcworld.com
Table 1: Cytotoxic Activity of Aspochalasin Congers from A. flavipes This table summarizes the general findings on the cytotoxicity of aspochalasins I, J, and K as reported in the literature.
| Cell Line | Cancer Type | Reported Activity | Selectivity |
| NCI-H460 | Lung Cancer | Weak to Moderate | None |
| MCF-7 | Breast Cancer | Weak to Moderate | None |
| SF-268 | CNS Cancer | Weak to Moderate | None |
Source: researchgate.net
Antibiofilm Properties
Bacterial biofilms are structured communities of cells encased in a self-produced matrix, which contributes to persistent infections. researchgate.net While many cytochalasans are characterized by weak direct antibacterial activity, they can exhibit significant antibiofilm properties. researchgate.net Research has shown that some cytochalasans can inhibit biofilm formation by up to 90%. researchgate.net this compound itself has been noted for its antibiofilm capabilities. rsc.org This suggests that the aspochalasin chemical scaffold could be a valuable starting point for developing agents that target the formation of biofilms, thereby addressing a key mechanism of bacterial persistence and antibiotic resistance. researchgate.netresearchgate.net
Synergistic Effects with Established Antimicrobials
A promising strategy in antimicrobial research is the use of compounds that can enhance the efficacy of existing antibiotics. This synergistic approach can help overcome microbial resistance. While specific studies detailing the synergistic effects of this compound are limited, research on related compounds from the same fungal genera offers insight into this potential. For example, other metabolites isolated from Aspergillus have been shown to act synergistically with conventional antibiotics like streptomycin. researchgate.net This suggests that aspochalasins, in general, could be investigated for their potential to be used in combination therapies to enhance the effectiveness of established antimicrobial drugs.
Elucidation of Molecular and Cellular Mechanisms of Action
Identification of Putative Cellular Targets and Pathways
The primary molecular mechanism attributed to the bioactivity of cytochalasans, including this compound, is their interaction with the actin cytoskeleton. iomcworld.comontosight.ai These compounds are known to bind to the barbed (fast-growing) end of actin filaments, a process that effectively caps (B75204) the filament and prevents the addition of new actin monomers. iomcworld.comontosight.ai This inhibition of actin polymerization disrupts the dynamics of the cellular microfilament network.
The disruption of the actin cytoskeleton has profound effects on numerous fundamental cellular processes, which provides a basis for the observed cytotoxic and anti-proliferative activities. iomcworld.com These processes include:
Cell Division: Interference with the formation and function of the contractile actin ring during cytokinesis. researchgate.net
Cell Motility and Adhesion: Impairment of cell movement, which is critical for processes like cancer metastasis. iomcworld.com
Cellular Signaling: Alteration of signaling pathways that are dependent on the integrity of the cytoskeleton. iomcworld.com
The cytotoxic effects against cancer cells are likely mediated through the induction of programmed cell death, or apoptosis. Studies involving related aspochalasins have demonstrated that they can trigger apoptosis through the activation of key executioner proteins like caspase-3 and the subsequent degradation of cellular substrates such as PARP (Poly (ADP-ribose) polymerase). researchgate.net While actin is the most widely recognized target, in silico docking studies on other fungal metabolites have suggested potential interactions with other proteins, such as the respiratory enzyme Quinol-Fumarate Reductase, indicating that additional cellular targets for this class of compounds may exist. researchgate.net
Computational Modeling and Molecular Docking Studies of Ligand-Target Interactions
Computational modeling and molecular docking are powerful in silico tools that allow researchers to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a macromolecular target, typically a protein. These methods are instrumental in identifying potential biological targets and elucidating the molecular basis of a compound's activity before extensive laboratory validation.
In the case of this compound, computational screening studies have been employed to identify its potential protein targets. Research has indicated that this compound demonstrates a notable binding affinity for Quinol-Fumarate Reductase (QFR), a key enzyme in the respiratory chain of various organisms. researchgate.netnih.govresearchgate.net The specific structure of QFR used in these conceptual studies is from Escherichia coli, cataloged in the Protein Data Bank (PDB) with the accession ID 1l0v. researchgate.netnih.govresearchgate.netrcsb.org
The E. coli Quinol-Fumarate Reductase is an integral-membrane complex composed of four subunits (FrdA, FrdB, FrdC, and FrdD) that plays a crucial role in anaerobic respiration, where fumarate (B1241708) acts as the terminal electron acceptor. rcsb.orgnih.gov The enzyme facilitates the transfer of electrons from a membrane-soluble menaquinol (B15198786) molecule to fumarate, reducing it to succinate. rcsb.org The crystal structure of QFR revealed two distinct binding sites for quinone molecules, designated Qp (proximal) and Qd (distal), relative to the fumarate reduction site. rcsb.orgnih.gov The Qp site is considered the primary site for menaquinol oxidation and is the location where known QFR inhibitors bind. rcsb.orgnih.gov It is within these binding pockets that this compound is predicted to interact.
While studies have highlighted the strong binding potential of this compound to this enzyme, detailed quantitative results from these docking simulations, such as specific binding energy values (e.g., in kcal/mol) and the precise amino acid residues involved in the interaction, are not extensively detailed in publicly available literature.
Table 1: Properties of the Putative Protein Target for this compound
| Property | Details | Source |
|---|---|---|
| Protein Name | Quinol-Fumarate Reductase (QFR) | rcsb.org |
| Organism | Escherichia coli | rcsb.org |
| PDB ID | 1l0v | rcsb.org |
| Classification | Oxidoreductase | rcsb.org |
| Total Structure Weight | 250.42 kDa | rcsb.org |
| Subunit Composition | 4 chains (FrdA, FrdB, FrdC, FrdD) | rcsb.org |
| Function | Catalyzes the final step of anaerobic respiration | rcsb.orgnih.gov |
| Ligand Binding Sites | Qp (proximal) and Qd (distal) quinone binding sites | rcsb.orgnih.gov |
Molecular Dynamics Simulations and Binding Affinity Refinement
Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. In drug discovery, MD simulations serve to refine the static poses generated by molecular docking. By simulating the behavior of the ligand-protein complex in a dynamic, solvated environment, researchers can assess the stability of the interaction and calculate binding free energies with greater accuracy.
As of the current available scientific literature, specific molecular dynamics simulation studies focusing exclusively on the this compound-QFR complex have not been published. Such studies would be invaluable for confirming the stability of the docked pose, identifying key dynamic interactions, and providing a more precise quantification of its binding affinity through methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA).
For context, MD simulations have been successfully applied to other members of the aspochalasin family, such as Aspochalasin M, to investigate their interaction with targets like the Epidermal Growth Factor Receptor (EGFR). researchgate.net These simulations revealed stable complex formation and provided insights into binding efficiency. researchgate.net The application of similar rigorous computational analysis to this compound would be a critical next step to validate it as a potent inhibitor of Quinol-Fumarate Reductase and to further understand the energetic and conformational details of its binding mechanism.
Structure Activity Relationship Sar Studies of Aspochalasin K and Analogues
Influence of Macrocyclic Ring Structure and Size on Bioactivity
The macrocyclic ring fused to the highly substituted perhydro-isoindolone core is a fundamental requirement for the bioactivity of aspochalasins and other cytochalasans. mdpi.com Studies have demonstrated that the closed, intact ring is a decisive feature for biological effect. mdpi.com Truncated derivatives of cytochalasin B, lacking a complete macrocycle, were found to be inactive, highlighting the essential role of the ring structure itself. mdpi.com Preliminary SAR analyses have consistently pointed to the importance of the macrocyclic ring for conferring cytotoxicity. researchgate.net
While the presence of the macrocycle is critical, its size does not appear to be a primary determinant of activity. iomcworld.com Active aspochalasin compounds have been identified with a wide range of molecular weights, from as small as 359.5 to as large as 976.2, indicating significant variation in ring size and complexity is tolerated. tdl.org For instance, enlarging a 13-membered macrocycle to a 14-membered one through oxygen insertion did not have a noticeable impact on bioactivity. mdpi.com Aspochalasins feature diverse ring systems, such as the common 5/6/11 tricyclic arrangement and other variations including 5/6/12, 5/6/9, and 5/6/6/7 fused systems, all of which can be associated with active compounds. iomcworld.com
Significance of Functional Group Substitutions (e.g., Hydroxyl, Methoxy (B1213986), Epoxy)
Functional groups appended to the macrocycle and isoindole core are major modulators of bioactivity, with their presence, position, and stereochemistry having profound effects. iomcworld.comnih.govreachemchemicals.com
Hydroxyl Groups: Hydroxylation, particularly at positions C-17 and C-18 of the macrocycle, is a common feature among bioactive aspochalasins. iomcworld.com There is evidence that a C-18 hydroxyl group can be essential for antibacterial activity; for example, Aspochalamin C, which possesses a C-18 hydroxyl, was active against Arthrobacter globiformis, whereas the non-hydroxylated analogue Aspochalamin D was not. iomcworld.com However, simply increasing the number of hydroxyl groups does not necessarily lead to higher cytotoxicity. iomcworld.com The presence of a hydroxyl group at C-7 of the isoindole ring is also associated with important biological activities, such as the anti-TNFα activity of Aspochalasin U and the HIV-1 integrase inhibition by Aspochalasin L. iomcworld.com
Methoxy Groups: Methoxy substitutions are less common but have been observed. Aspochalasin K is characterized by a methoxy group at the C-18 position. iomcworld.comtdl.org Methoxy groups have also been identified at C-19 in Trichalasin G and at C-20 in Flavichalasine L. iomcworld.com In some contexts, the addition of a methoxy group does not significantly alter activity. For instance, Pyrichalasin H, which has a p-methoxyphenyl group at C-3, exhibited activity similar to its non-methoxylated counterpart, Cytochalasin H. mdpi.com
Epoxy Groups: Epoxy moieties can be incorporated into the aspochalasin structure, often through ring closure reactions. iomcworld.com The 17,18-epoxy group is found in both the ketone-containing Aspochalasin G and the ester-containing Aspochalasin F. iomcworld.com An epoxy group at positions C-6 and C-7 of the isoindole core has been noted as an indicator of potent bioactivity. mdpi.com Conversely, the presence of an epoxy group does not guarantee activity. Aspochalasin H, which bears a C-17,18-diol-19,20-epoxy structure, lacked antibiotic activity against several bacterial strains. iomcworld.com
Impact of Specific Structural Motifs (e.g., α,β-ketounsaturation, C-14 methyl, C-17/C-18 oxygenation)
Specific structural motifs within the macrocycle are recognized as being particularly important for conferring bioactivity.
α,β-Unsaturated Ketone: The presence of an electrophilic α,β-unsaturated ketone moiety in the macrocycle is a significant contributor to the cytotoxic effects of aspochalasins. researchgate.net A comparison of closely related analogues demonstrated that the compound possessing this motif was considerably more active than analogues lacking it. researchgate.net
Table 1: Influence of α,β-Unsaturated Ketone on Cytotoxicity (IC₅₀ in µM) Data sourced from reference researchgate.net
| Compound | Key Structural Feature | NCI-H460 | MCF-7 | SF-268 |
|---|---|---|---|---|
| Analogue 1 (Aspochalasin I) | α,β-unsaturated ketone | 3.4 | 5.3 | 5.0 |
| Analogue 2 (Aspochalasin J) | Saturated ketone | 22.1 | 33.4 | 19.9 |
| Analogue 3 (this compound) | Saturated ketone, C-18 methoxy | 55.2 | 14.9 | 13.4 |
C-14 Methyl Group: Among the various possible substitutions on the macrocycle, the presence of a methyl group at the C-14 position appears to be a preferred modification for enhancing bioactivity. iomcworld.com
C-17/C-18 Oxygenation: As discussed previously, functionalization at the C-17 and C-18 positions is critical. Oxygenated functional groups, such as hydroxyls or the methoxy group in this compound, are considered favorable for bioactivity. iomcworld.com The C-17,18-diol system is a recurring motif in active compounds. iomcworld.com
Stereochemical Determinants of Biological Activity
The three-dimensional arrangement of atoms and functional groups is a critical determinant of biological activity. tdl.orgnih.gov Subtle changes in stereochemistry can lead to dramatic differences in potency and selectivity. tdl.org Due to the diastereofacial selectivity of the cycloaddition reaction during biosynthesis, natural cytochalasans typically have a conserved absolute configuration at the isoindole ring junction, specified as 3S, 4R, 8R, and 9R. mdpi.com
The stereochemical orientation of substituents on the macrocycle is particularly impactful. A clear example is seen in the comparison of Periconiasin A and Periconiasin B, which are stereoisomers differing only in the orientation of the hydroxyl group at C-17. tdl.org This single stereochemical inversion resulted in significantly different potencies against the BGC-823 cancer cell line and determined whether the compound was active against the Bel-7402 cell line. tdl.org This demonstrates that the precise spatial positioning of key interacting groups like hydroxyls is essential for effective binding to biological targets. tdl.orgnih.gov
Table 2: Effect of C-17 Hydroxyl Stereochemistry on Cytotoxicity (IC₅₀ in µM) Data sourced from reference tdl.org
| Compound | Stereocenter | HCT-8 | BGC-823 | Bel-7402 |
|---|---|---|---|---|
| Periconiasin A | C-17 (α-OH) | 0.9 | 2.1 | Inactive |
| Periconiasin B | C-17 (β-OH) | 0.8 | 5.1 | 9.4 |
Chemical Synthesis and Analog Generation of Aspochalasin K
Total Synthesis Strategies
Retrosynthetic Analysis and Key Intermediate Design
A common retrosynthetic approach to the aspochalasan skeleton commences by disconnecting the macrocycle, typically at the ester linkage or an olefin, which points to a macrocyclization reaction like Horner-Wadsworth-Emmons (HWE) or ring-closing metathesis as a key final step. researchgate.netnih.govthieme-connect.com Further deconstruction of the tricyclic core via a retro-intramolecular Diels-Alder (IMDA) reaction reveals a linear triene precursor containing the amino acid-derived lactam. researchgate.netchemrxiv.org
This analysis leads to the design of several key intermediates:
The Isoindolone Core: This heterocyclic moiety, derived from L-leucine, forms the anchor of the molecule. chemrxiv.org
The Macrocycle Sidechain: A highly functionalized polyketide-derived chain that must be constructed with precise stereocontrol.
A Linear Cyclization Precursor: An advanced intermediate that combines the isoindolone and sidechain components, poised for the key intramolecular Diels-Alder reaction to form the fused ring system. chemrxiv.orgnih.gov
A representative retrosynthetic strategy is outlined below:
Table 1: General Retrosynthetic Strategy for the Aspochalasan Core
| Target | Disconnection | Key Precursors |
|---|---|---|
| Aspochalasan Macrocycle | Horner-Wadsworth-Emmons Macrocyclization | Acyclic phosphonate (B1237965) aldehyde |
| Tricyclic Isoindolinone | Intramolecular Diels-Alder Reaction | Linear dienophile-diene substrate |
| Linear Precursor | Ireland-Claisen Rearrangement | Allylic acetate (B1210297) |
This strategic breakdown allows for a modular and convergent synthesis, where complex fragments are prepared separately before their ultimate assembly. researchgate.netchemrxiv.org
Enabling Methodologies and Reactions
The construction of aspochalasins relies on a toolkit of powerful and stereoselective chemical reactions to install the numerous stereocenters and complex ring systems.
Intramolecular Diels-Alder (IMDA) Reaction: This is a cornerstone reaction in many aspochalasan syntheses, used to construct the characteristic bicyclo[4.3.0]nonane core (the fused isoindolone ring system). chemrxiv.orgbeilstein-journals.orgresearchgate.net The reaction involves a triene-containing substrate, often prepared from an L-leucine-derived lactam, which undergoes a [4+2] cycloaddition to forge the intricate tricyclic framework in a highly stereocontrolled manner. researchgate.netnih.gov
Ireland-Claisen Rearrangement: To set key stereocenters within the macrocyclic chain, the Ireland-Claisen rearrangement is frequently employed. researchgate.netchemrxiv.orgacs.org This researchgate.netresearchgate.net-sigmatropic rearrangement of an allylic ester, such as an allylic acetate, proceeds through a chair-like transition state to form a γ,δ-unsaturated carboxylic acid with excellent stereocontrol. chem-station.comnumberanalytics.com This method is crucial for transferring chirality and establishing the correct configuration of substituents on the macrocycle precursor. chemrxiv.orgnih.gov
Horner-Wadsworth-Emmons (HWE) Macrocyclization: The formation of the 11-membered macrocycle is a significant synthetic hurdle. The HWE reaction provides a reliable method for this transformation, involving the intramolecular reaction of a phosphonate-stabilized carbanion with an aldehyde to form the macrocyclic olefin. thieme-connect.comnih.govthieme-connect.com This reaction has been successfully applied in the synthesis of aspochalasin D. nih.gov
Sharpless Asymmetric Dihydroxylation: The introduction of chiral hydroxyl groups is essential for building the functionalized side chain. The Sharpless asymmetric dihydroxylation allows for the enantioselective synthesis of vicinal diols from prochiral alkenes using osmium tetroxide and a chiral quinine-based ligand. mdpi.comacs.orgalfa-chemistry.com This reaction provides a reliable method to install key stereocenters that are later elaborated into the final natural product structure. researchgate.netchemrxiv.org
Biomimetic Approaches in Total Synthesis
The biosynthesis of complex natural products often inspires laboratory synthesis. chemrxiv.org For aspochalasins, it is understood that the core skeleton is first assembled by a polyketide synthase-non-ribosomal peptide synthetase (PKS-NRPS) enzyme, followed by cyclizations and late-stage oxidative functionalizations. iomcworld.comrsc.org
Synthetic chemists have adopted this "two-phase" strategy. chemrxiv.orgnih.gov This involves:
"Cyclase" Phase: The efficient synthesis of a poorly functionalized, common tetracyclic precursor that mimics an early biosynthetic intermediate. chemrxiv.org This is typically achieved using key reactions like the IMDA. researchgate.netchemrxiv.org
"Oxidase" Phase: Late-stage, selective oxidation of the core structure to install the various hydroxyl, ketone, and epoxide functionalities found in the diverse members of the aspochalasin family.
A biomimetic synthesis of (+)-Aspergillin PZ from a common intermediate shared with aspochalasin D and B highlights this approach, where an acid-catalyzed cyclization cascade mimics a proposed biosynthetic step. thieme-connect.com This strategy suggests that a common precursor could potentially be synthesized and then selectively functionalized to yield Aspochalasin K, for instance, through a targeted C-18 methoxylation.
Semisynthesis and Derivatization for Analog Production
Given the complexity of the total synthesis of aspochalasins, semisynthesis represents an attractive alternative for generating analogs. This approach leverages the availability of naturally abundant members of the family, such as Aspochalasin D, as starting materials. For example, the conversion of Aspochalasin D to Aspochalasin B can be achieved through the selective oxidation of the C-18 hydroxyl group. nih.gov
This precedent suggests a plausible semisynthetic route to this compound. A common aspochalasin precursor, either isolated or synthesized, could undergo selective methylation at the C-18 hydroxyl group to furnish this compound. Such late-stage functionalization strategies are highly valuable for producing analogs that are difficult to access via total synthesis and for rapidly exploring structure-activity relationships.
Strategies for Structural Optimization and Diversification based on SAR
Structure-activity relationship (SAR) studies are crucial for transforming a bioactive natural product into a potential therapeutic agent. The development of divergent and semisynthetic routes provides the necessary chemical matter to perform these studies. researchgate.net For the aspochalasan/cytochalasan class, SAR studies have revealed the importance of specific structural features for their biological activity. researchgate.net
Strategies for structural optimization based on these findings would involve the targeted synthesis of analogs with specific modifications:
Macrocycle Modification: Varying the size and functionality of the macrocyclic ring can have a profound impact on activity. Synthetic strategies allow for the creation of truncated or expanded rings.
Isoindolone Substitution: Altering the amino acid-derived portion of the molecule can influence binding and specificity.
Oxidation Pattern: The "oxidase" phase of a biomimetic synthesis can be manipulated to produce a library of analogs with different patterns of hydroxylation, epoxidation, and ketonization, allowing for a systematic evaluation of their impact on biological function. researchgate.net
By applying these synthetic strategies, new analogs of this compound can be generated, leading to a deeper understanding of its SAR and potentially identifying derivatives with improved properties. nih.gov
Advanced Research Applications and Future Perspectives
Aspochalasin K as a Biochemical Tool for Investigating Cellular Mechanisms
Aspochalasins, including this compound, belong to the cytochalasan class of fungal metabolites, which are renowned for their ability to interfere with the actin cytoskeleton. researchgate.net This property makes them powerful biochemical tools for studying the myriad cellular processes that depend on actin dynamics. The actin cytoskeleton is fundamental to cell motility, morphology, division, and intracellular transport. By disrupting actin polymerization, aspochalasins allow researchers to probe the functional consequences of a compromised cytoskeleton. researchgate.net
The specific effects of this compound on these processes can help elucidate the roles of actin in various cellular contexts. For instance, by observing the changes in a cell's ability to move or divide upon treatment with this compound, scientists can gain insights into the specific contributions of actin filaments to these phenomena. While the broader class of cytochalasans is known for these effects, the structural diversity within the aspochalasin subgroup offers a range of tools with potentially varying potencies and specificities, allowing for a more nuanced investigation of actin-related cellular functions. iomcworld.com
Potential for Lead Compound Development in Natural Product-Based Drug Discovery
Natural products have historically been a rich source of lead compounds for drug development. researchgate.nettaylorandfrancis.com this compound and its related compounds have demonstrated a spectrum of biological activities that mark them as promising candidates for therapeutic development. iomcworld.com A lead compound is a chemical structure with initial promising activity against a specific biological target, which can be chemically modified to enhance its therapeutic properties, such as potency, selectivity, and pharmacokinetic profile. taylorandfrancis.comupmbiomedicals.comfrontiersin.org
This compound, isolated from Aspergillus flavipes, has exhibited moderate cytotoxic activity against several human cancer cell lines, including NCI-H460 (lung), MCF-7 (breast), and SF-268 (central nervous system). researchgate.net This anticancer potential is a significant driver for its consideration as a lead compound. The diverse bioactivities of the aspochalasin family, which include cytotoxic, anti-human immunodeficiency virus (HIV), and immunomodulatory properties, further underscore their potential in drug discovery. researchgate.netnih.gov The complex yet synthetically accessible scaffold of aspochalasins provides a solid foundation for medicinal chemists to create derivatives with improved efficacy and safety profiles. iomcworld.comtaylorandfrancis.com
Emerging Research Directions in this compound Biology
The study of this compound is entering a new phase, driven by technological advancements that allow for a deeper and more integrated understanding of its biology.
Integration of Omics Technologies (Genomics, Metabolomics) in Production and Mechanism Studies
Modern "omics" technologies are revolutionizing natural product research. Genomics, the study of an organism's complete set of DNA, can be used to identify the biosynthetic gene clusters (BGCs) responsible for producing aspochalasins in fungi like Aspergillus. Understanding these genetic blueprints can facilitate the overexpression of these compounds, potentially leading to higher yields for research and development. iomcworld.com It also opens the door for genetic engineering to create novel aspochalasin analogs.
Metabolomics, the large-scale study of small molecules (metabolites) within cells, can provide a snapshot of the metabolic state of the producing fungus under different conditions. This can be used to optimize fermentation conditions for enhanced this compound production. researchgate.net Furthermore, applying metabolomics to cells treated with this compound can help to elucidate its mechanism of action by revealing the downstream metabolic pathways affected by its interaction with cellular targets.
Computational Design and Predictive Modeling for Novel this compound Derivatives
Computational chemistry and molecular modeling are becoming indispensable tools in drug discovery for the rational design of new molecules. frontiersin.orgnih.gov Starting with the known structure of this compound, computational methods can be used to predict how structural modifications might affect its biological activity. This is a key aspect of quantitative structure-activity relationship (QSAR) studies. wikipedia.org
By simulating the interaction of virtual this compound derivatives with their biological targets (such as actin), researchers can prioritize the synthesis of compounds that are predicted to have higher potency or selectivity. nih.gov This in silico approach can significantly reduce the time and cost associated with synthesizing and screening large numbers of compounds, thereby accelerating the hit-to-lead optimization process. upmbiomedicals.comnih.gov
Q & A
Q. How is Aspochalasin K isolated and structurally characterized from fungal sources?
this compound is typically isolated via solvent extraction (e.g., ethyl acetate or methanol) from fungal cultures, followed by chromatographic purification (e.g., silica gel, HPLC). Structural elucidation employs spectroscopic techniques:
- NMR (1D/2D) for carbon-hydrogen frameworks.
- HR-ESI-MS for molecular formula determination.
- X-ray crystallography to confirm stereochemistry (e.g., Aspergillus sp. XS-2009-0B15) . Example: Zhou et al. isolated this compound from Aspergillus flavipes alongside related cytochalasins, confirming its structure via comparative NMR analysis with known analogs .
Q. What are the primary bioactivities reported for this compound?
Initial screenings identify:
- Antibacterial activity : Inhibits Tetragenococcus halophilus (MIC values comparable to other cytochalasins) .
- Anticancer potential : Moderate cytotoxicity against HCT-116 (IC₅₀ = 6.3 μg/mL) in vitro, though weaker than Aspochalasin E . Note: Bioactivity varies with assay conditions (e.g., solvent, cell line viability protocols). Validate results using standardized guidelines (e.g., CLSI for antimicrobial assays) .
Q. How do researchers ensure reproducibility in this compound isolation and bioassays?
- Document fungal strain (e.g., culture ID, GenBank accession) and fermentation conditions (media, temperature, duration).
- Include positive controls (e.g., Erlotinib for EGFR inhibition assays) and replicate experiments (n ≥ 3).
- Publish raw spectral data (NMR, MS) in supplementary materials for peer validation .
Advanced Research Questions
Q. How can molecular dynamics (MD) simulations clarify this compound’s mechanism of action?
MD simulations analyze ligand-protein interactions using parameters like:
- Radius of gyration (Rg) : Measures compactness of this compound within binding pockets (e.g., EGFR tyrosine kinase). Lower Rg indicates stable binding .
- Solvent-accessible surface area (SASA) : Reduced SASA in protein-ligand complexes suggests hydrophobic core stabilization . Example: Aspochalasin M (a structural analog) showed stable hydrogen bonding with EGFR residues (THR766, ASP817) over 100-ns simulations, guiding hypotheses for K’s binding .
Q. What strategies resolve contradictions in this compound’s reported bioactivities?
Discrepancies (e.g., weak vs. moderate cytotoxicity) may arise from:
- Purity issues : Confirm compound identity via LC-MS and quantify impurities (<95% purity invalidates bioassays).
- Assay variability : Compare protocols across studies (e.g., MTT vs. resazurin assays for cell viability).
- Structural analogs : Test this compound derivatives (e.g., acylated forms) to isolate structure-activity relationships .
Q. What synthetic approaches enable the production of this compound analogs?
Total synthesis of cytochalasins (e.g., aspochalasin D) employs:
- Biomimetic strategies : Photoinduced [2+2] cycloaddition and α-hydroxy ketone rearrangements to construct polycyclic cores .
- Late-stage diversification : Functionalize intermediates via cross-coupling or oxidation to generate analogs for SAR studies . Challenges include stereochemical control at C-7 and C-12 positions, requiring chiral auxiliaries or asymmetric catalysis .
Q. How do pharmacokinetic (PK) studies optimize this compound’s bioavailability?
Key metrics include:
- BOILED-Egg model : Predicts gastrointestinal absorption (white region) and blood-brain barrier penetration (yellow region). This compound’s log P (~2.5) suggests moderate passive absorption .
- Plasma protein binding : Unbound fraction (e.g., 0.084 for Aspochalasin M) determines effective drug concentration .
- Renal clearance : OCT2 transporter substrate status impacts elimination rates (e.g., Aspochalasin M: 0.804 mL/min/kg) .
Methodological Best Practices
Q. How to design dose-response experiments for this compound’s anticancer activity?
- Dose range : Test 5–8 concentrations (e.g., 0.1–100 μM) to calculate IC₅₀.
- Cell lines : Use panels (e.g., NCI-60) to assess selectivity.
- Data normalization : Express viability relative to untreated controls and solvent-only blanks .
Q. What computational tools predict this compound’s toxicity profile?
- ADMET Prediction : Use SwissADME or ProTox-II to estimate hepatotoxicity, mutagenicity, and LD₅₀.
- T.pyriformis assay : Protozoan models screen for acute toxicity (e.g., Aspochalasin M showed lower toxicity than Erlotinib) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
